

# 4-Iododibenzofuran CAS number and physical properties

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## Compound of Interest

Compound Name: 4-Iododibenzofuran

Cat. No.: B1662023

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An In-Depth Technical Guide to **4-Iododibenzofuran**: Synthesis, Properties, and Applications

## Introduction

**4-Iododibenzofuran** is a halogenated heterocyclic compound built upon the rigid and planar dibenzofuran core. This structural motif is of significant interest to researchers in drug discovery and materials science, appearing in various natural products and pharmacologically active molecules.<sup>[1][2]</sup> The presence of an iodine atom at the 4-position provides a versatile synthetic handle, transforming the otherwise stable dibenzofuran scaffold into a reactive building block for constructing more complex molecular architectures. The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of **4-Iododibenzofuran**, covering its fundamental properties, a detailed synthesis protocol, characterization data, and key applications.

## Chemical Identity and Physical Properties

**4-Iododibenzofuran** is identified by the CAS Number 65344-26-5.<sup>[3][4][5]</sup> It is a stable, crystalline solid under standard conditions, though care should be taken to store it protected from light and moisture to maintain its high purity.<sup>[4][6]</sup>

Table 1: Physical and Chemical Properties of **4-Iododibenzofuran**

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 65344-26-5                                      | [3][4][6] |
| Molecular Formula | C <sub>12</sub> H <sub>7</sub> IO               | [4][6]    |
| Molecular Weight  | 294.09 g/mol                                    | [4][6]    |
| Appearance        | White to light yellow powder/crystal            | [3][6]    |
| Melting Point     | 73 °C (lit.)                                    | [4][6]    |
| Boiling Point     | 366.6 ± 15.0 °C (Predicted)                     | [4][6]    |
| Density           | 1.809 ± 0.06 g/cm <sup>3</sup> (Predicted)      | [4][6]    |
| Storage           | Keep in a dark place, sealed in dry, room temp. | [4][6]    |

## Molecular Structure

The structure of **4-iododibenzofuran** consists of a central furan ring fused to two benzene rings, with an iodine atom substituted at the C4 position. This planarity and the presence of the iodo group are key to its chemical reactivity and utility.

Caption: Molecular structure of **4-iododibenzofuran** (CAS 65344-26-5).

## Synthesis Methodology

The synthesis of **4-iododibenzofuran** can be efficiently achieved through a copper-catalyzed sequential C-H iodination and intramolecular C-O cycloetherification of o-arylphenols. This method is advantageous as it constructs the iodinated dibenzofuran core in a single pot from readily available starting materials.

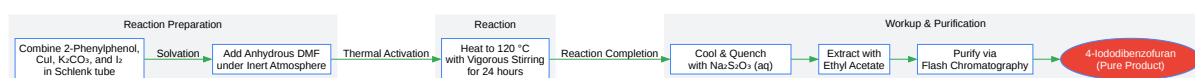
## Protocol: CuI-Mediated Synthesis of 4-Iododibenzofuran

This protocol is adapted from a demonstrated efficient synthesis of 2- or **4-iododibenzofurans**. [6] The rationale for using a Copper(I) iodide (CuI) catalyst lies in its ability to mediate both the iodination of an electron-rich aromatic ring and the subsequent oxidative coupling to form the

furan ring. The base is crucial for deprotonating the phenol, and the oxidant regenerates the active catalytic species.

#### Step-by-Step Experimental Protocol:

- **Reaction Setup:** To an oven-dried Schlenk tube, add 2-phenylphenol (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%),  $K_2CO_3$  (2.0 mmol, 2.0 equiv.), and  $I_2$  (1.2 mmol, 1.2 equiv.).
- **Solvent Addition:** Evacuate and backfill the tube with argon or nitrogen. Add 5.0 mL of anhydrous DMF (Dimethylformamide) via syringe. The choice of a polar aprotic solvent like DMF is critical for solubilizing the reagents and facilitating the ionic mechanism.
- **Reaction Execution:** Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. The elevated temperature is necessary to overcome the activation energy for the C-H activation and cyclization steps.
- **Workup:** After 24 hours, cool the reaction to room temperature. Quench the reaction by adding 20 mL of a saturated aqueous solution of  $Na_2S_2O_3$  to reduce any excess iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine (20 mL), dry over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **4-Iododibenzofuran**.



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Caption: Experimental workflow for the synthesis of **4-Iododibenzofuran**.

## Spectroscopic Characterization

Confirmation of the structure and purity of **4-Iododibenzofuran** is typically achieved using standard spectroscopic techniques.

- **$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):** The  $^1\text{H}$  NMR spectrum will show signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of the iodine atom, causing them to appear at distinct chemical shifts compared to the protons on the unsubstituted ring. The coupling patterns (doublets, triplets, multiplets) will be complex due to proton-proton interactions across the rigid ring system.
- **$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):** The  $^{13}\text{C}$  NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the dibenzofuran core. The most notable signal is the carbon directly attached to the iodine (C4), which will appear at a significantly lower chemical shift (higher field,  $\sim$ 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbons will resonate in the typical range of  $\delta$  110-160 ppm.
- **Mass Spectrometry (MS):** The mass spectrum will show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z$  294, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

## Applications in Research and Development

**4-Iododibenzofuran** serves as a pivotal intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.

- **Cross-Coupling Reactions:** As an aryl iodide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the precise installation of aryl, alkyl, vinyl, or alkynyl groups at the 4-position, enabling the synthesis of complex derivatives.<sup>[7]</sup>
- **Drug Discovery:** The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, and the ability to functionalize it via the iodo group is critical for structure-activity relationship (SAR) studies. By creating libraries of 4-substituted dibenzofurans, researchers can explore how different functional groups impact biological activity, leading to the development of new therapeutic agents.<sup>[1][2]</sup>

- Materials Science: Dibenzofuran derivatives are valued for their electronic properties and rigid, planar structure, making them suitable for applications in organic electronics.[7] **4-Iododibenzofuran** can be used as a building block to synthesize conjugated polymers and small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[7]

## Safety and Handling

As a laboratory chemical, **4-Iododibenzofuran** must be handled with appropriate precautions.

- Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8] The corresponding GHS pictogram is the exclamation mark (GHS07).[6][8]
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
- Handling and Storage: Avoid generating dust. Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials.[4][6]
- First Aid:
  - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
  - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**4-Iododibenzofuran** is a valuable and versatile chemical intermediate whose utility stems from the unique combination of the stable, planar dibenzofuran core and the reactive C-I bond. Its synthesis from common starting materials is well-established, and its applications in creating

novel pharmaceuticals and advanced organic materials are extensive. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage this powerful building block in their scientific endeavors.

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## References

- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. 4-Iododibenzofuran - Starshinechemical [starshinechemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Iodoisobenzofuran-1,3-dione | 28418-88-4 [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. 4-Iododibenzofuran | 65344-26-5 | Benchchem [benchchem.com]
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